molecular formula C18H16N4O2S B279391 6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B279391
M. Wt: 352.4 g/mol
InChI Key: LCSJHVJCBNITCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been suggested that the compound may exert its anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been shown to possess significant anti-cancer activity in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory activity in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a novel anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-cancer activity and potential as an anti-cancer agent. Another direction is to investigate its anti-inflammatory properties and potential as an anti-inflammatory agent. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound to increase its availability for use in lab experiments.

Synthesis Methods

The synthesis of 6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazone. The second step involves the reaction of 4-methoxyphenylhydrazone with thiocarbonyldiimidazole to form 4-methoxyphenylthiosemicarbazide. The final step involves the reaction of 4-methoxyphenylthiosemicarbazide with 4-methylphenoxyacetic acid to form this compound.

Scientific Research Applications

The compound 6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anti-cancer activity and has been investigated as a potential anti-cancer agent. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its anti-inflammatory properties.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-3-7-15(8-4-12)24-11-16-19-20-18-22(16)21-17(25-18)13-5-9-14(23-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

LCSJHVJCBNITCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OC

Origin of Product

United States

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